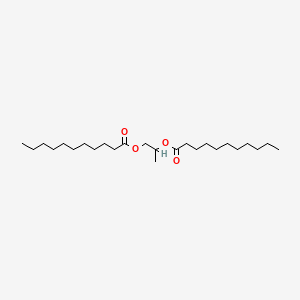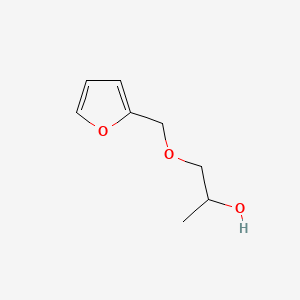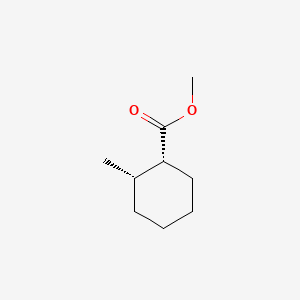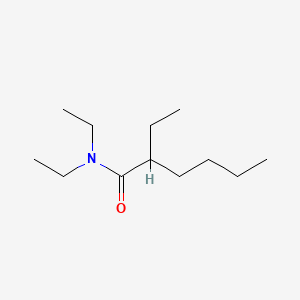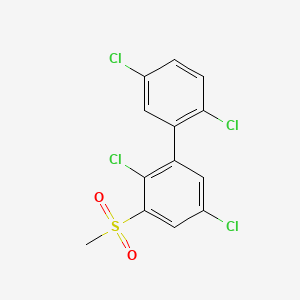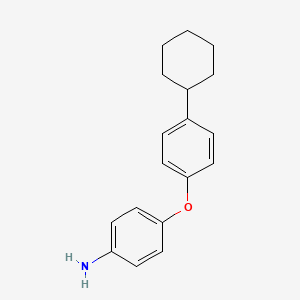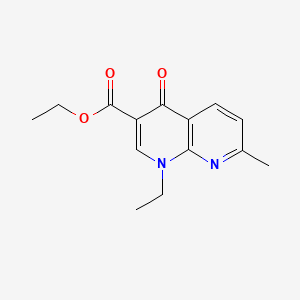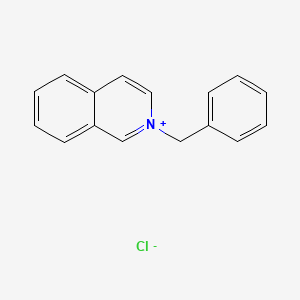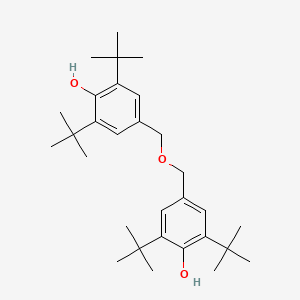
3,5-di-tert-Butyl-4-hydroxybenzyl ether
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is employed as an OLED material and is also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Molecular Structure Analysis
The molecular formula of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is C30H46O3 . The molecular weight is 454.6844 . The IUPAC name is 2,6-di tert -butyl-4- [ (3,5-di tert -butyl-4-hydroxyphenyl)methoxymethyl]phenol .Applications De Recherche Scientifique
Pharmaceutical Secondary Standard
3,5-Di-tert-butyl-4-hydroxybenzyl ether is used as a Pharmaceutical Secondary Standard . It is a certified reference material and is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Synthesis of New Phosphonamidates
This compound is used in the synthesis of new phosphonamidates containing sterically hindered phenolic and N-heterocyclic fragments . The synthesis is based on the reaction of O-alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorophosphonates with aliphatic amines .
Creation of Antitumor Drugs
Sterically hindered phenols represent a class of known phenolic antioxidants, which slow down the processes of lipid peroxidation, reduce the oxidative stress of the body, and also are capable of forming highly reactive DNA-alkylating quinone methides . This makes them promising agents in the creation of antitumor drugs of directed action .
Development of Improved Antiviral Drugs
The inclusion of phosphor-or phosphonamidates fragments is a prodrug strategy for producing anionic phosphate- or phosphonate-containing drugs having better balance between efficiency, selectivity, and permeability . This approach was used in the development of improved antiviral drugs .
Synthesis of Biodegradable Polyazomethine Hydrogels
3,5-Di-tert-butyl-4-hydroxybenzyl ether can be used as a starting material to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via oxidative polymerization reaction .
Synthesis of Antistress Agents
3,5-Di-tert-butyl-4-hydroxybenzyl ether was used in the synthesis of antistress agents . It is used as pharmaceutical intermediates .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is known to be a metabolite of butylated hydroxytoluene
Mode of Action
A related compound, 3,5-di-tert-butyl-4-hydroxybenzyl acetate, undergoes solvolysis in alcohol solutions, forming an intermediate 2,6-di-tert-butyl-4-methylene-1-benzoquinone . This intermediate further reacts with a molecule of the alcohol . The exact interaction of 3,5-di-tert-Butyl-4-hydroxybenzyl ether with its targets and the resulting changes are subjects of ongoing research.
Action Environment
It is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCZIOQRLAPHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064505 | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6922-60-7 | |
| Record name | Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6922-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionox 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



